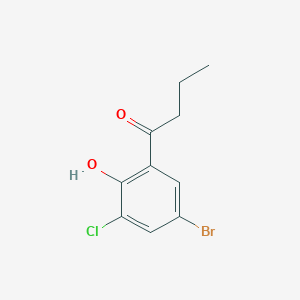

1-(5-Bromo-3-chloro-2-hydroxyphenyl)butan-1-one

Description

Properties

Molecular Formula |

C10H10BrClO2 |

|---|---|

Molecular Weight |

277.54 g/mol |

IUPAC Name |

1-(5-bromo-3-chloro-2-hydroxyphenyl)butan-1-one |

InChI |

InChI=1S/C10H10BrClO2/c1-2-3-9(13)7-4-6(11)5-8(12)10(7)14/h4-5,14H,2-3H2,1H3 |

InChI Key |

MNOZAJKNBGOFIX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=C(C(=CC(=C1)Br)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Electrophilic Aromatic Substitution (Halogenation of Phenolic Precursors)

Step 1: Starting Material Selection

The precursor is often a phenol derivative, such as 2-hydroxy-3-chlorophenyl or 2-hydroxy-5-bromo-phenyl compounds, which are commercially available or synthesized via prior steps.

Step 2: Regioselective Halogenation

- Reagents: Bromine (Br₂) and chlorine (Cl₂) are used in controlled conditions to introduce the halogen substituents at desired positions.

- Conditions: Typically performed in acetic acid or other polar solvents at low temperatures to favor regioselectivity.

- Outcome: Achieves the substitution pattern of bromine at the 5-position and chlorine at the 3-position, relative to the hydroxyl group at position 2.

- Halogenation of phenolic compounds in acetic acid or chlorinated solvents yields regioselective halogenation, with the hydroxyl group activating the ortho and para positions, which can be directed to obtain the 5-bromo and 3-chloro derivatives.

Hydroxylation and Protection

- The phenolic hydroxyl group is often protected or retained depending on the subsequent steps.

- Hydroxylation at the 2-position is typically inherent in the starting phenol derivatives used.

Acylation to Form the Butanone Chain

Step 3: Friedel-Crafts Acylation

- Reagents: Butanoyl chloride or butanone derivatives, in presence of Lewis acids like aluminum chloride (AlCl₃).

- Conditions: Conducted under anhydrous conditions at low temperature to prevent polyacylation.

- Outcome: Attaches the butanone chain to the aromatic ring, specifically at the position ortho or para to the hydroxyl group, depending on directing effects.

Final Purification

- The crude product is purified via silica gel chromatography, using solvent systems like ethyl acetate/hexane, to isolate the target compound with high purity.

In-Depth Research Findings and Data

Notes on Optimization and Variations

- Regioselectivity: Use of directing groups like hydroxyl enhances selectivity for ortho positions.

- Reaction Conditions: Temperature control during halogenation prevents over-halogenation.

- Yield Enhancement: Using excess acyl chloride and optimized reaction times improves overall yield.

Chemical Reactions Analysis

1-(5-Bromo-3-chloro-2-hydroxyphenyl)butan-1-one undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group in the butanone side chain can be reduced to form alcohols.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Potential Scientific Research Applications

Based on the properties and reactions of similar compounds, "1-(5-Bromo-3-chloro-2-hydroxyphenyl)butan-1-one" may have applications in:

- Chemistry: It may be used as a building block in the synthesis of complex organic molecules.

- Biology: It may be investigated for its potential biological activity and interactions with biomolecules.

- Medicine: It may be explored for potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

- Industry: It may be utilized in the development of specialty chemicals and materials.

Chemical Reactions and Potential Products

"1-(3-Bromo-5-chloro-6-fluoro-2-hydroxyphenyl)butan-1-one" undergoes various chemical reactions, including:

- Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

- Substitution: Halogen atoms (bromine, chlorine, fluorine) can be substituted with other functional groups through nucleophilic substitution reactions. Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.

The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted phenyl derivatives.

Anticancer Activity

Research suggests that halogenated aromatic hydroxyl ketones exhibit anticancer properties. For instance, they have been evaluated for their ability to induce apoptosis in various cancer cell lines.

- In vitro studies indicate that these compounds can potentiate TRAIL-induced apoptosis in colon cancer cells, converting TRAIL-resistant cells to TRAIL-sensitive ones by modulating the expression of anti-apoptotic proteins.

- The compound has demonstrated significant antiproliferative activity against pancreatic cancer cell lines, with IC50 values indicating effective inhibition of cell growth.

Related Compounds

Some related compounds include:

- 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)ethanone

- 1-(4-Chlorophenyl)-3-methylbutan-1-one

- 1-(azepan-1-yl)-2-(propan-2-ylamino)ethan-1-one

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-chloro-2-hydroxyphenyl)butan-1-one involves its interaction with molecular targets and pathways. The presence of halogen atoms (bromine and chlorine) and the hydroxyl group contribute to its reactivity and ability to form various derivatives. These functional groups can interact with enzymes, receptors, and other biomolecules, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substitutions

- 1-(5-Bromo-2-hydroxyphenyl)-1,3-butanedione (): This compound shares the bromo and hydroxyl substituents but differs by having two ketone groups (1,3-butanedione) instead of one. However, its synthesis yield (39%) indicates challenges in purification or stability .

- 1-(5-chloro-2-methoxyphenyl)-3-methylbutan-1-one (): Substitution of hydroxyl with methoxy reduces hydrogen-bonding capacity, increasing lipophilicity (logD = 3.87 at pH 5.5). The methyl branch at the 3-position of the butanone chain introduces steric hindrance, which may limit interactions in enzymatic binding pockets .

- 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one (): Replacing the butanone chain with a shorter ethanone group and substituting chloro at the 3-position with fluorine alters molecular weight (267.48 g/mol vs. ~287.53 g/mol for the target compound) and electronic effects. Fluorine’s electronegativity may enhance metabolic stability .

Analogues with Different Ketone Chain Lengths or Substituents

- 1-(5-Bromothien-2-yl)butan-1-one (): Replacing the phenyl ring with a thiophene heterocycle introduces sulfur, altering aromaticity and electronic properties.

2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one ():

Halogens on the ketone chain (bromo and chloro) increase susceptibility to nucleophilic substitution. The 4-chlorophenyl group lacks hydroxyl and bromo substituents, reducing polarity compared to the target compound .

Heterocyclic vs. Aromatic Core Structures

- The amine group and hydrochloride salt enhance water solubility, contrasting with the hydrophobic nature of halogenated aryl ketones .

Data Tables

Notes

Synthesis Challenges: Limited data on the target compound’s synthesis necessitate reliance on analogous methods (e.g., NaOEt-mediated condensations) .

Property Discrepancies : Key parameters like melting points and solubility are unavailable for most compounds, highlighting the need for experimental validation.

Commercial Availability : Compounds like 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one are marketed for research, indicating industrial interest in halogenated ketones .

Heterocyclic Advantages : Thiophene- and furan-based analogues may offer improved pharmacokinetic profiles due to heteroatom effects .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(5-Bromo-3-chloro-2-hydroxyphenyl)butan-1-one?

The synthesis typically involves Friedel-Crafts acylation of a halogenated phenol precursor. For example, reacting 5-bromo-3-chloro-2-hydroxybenzaldehyde with butyryl chloride under AlCl₃ catalysis forms the ketone backbone. Halogenation steps (e.g., electrophilic substitution using Cl₂ or Br₂) may precede or follow acylation, depending on precursor availability. Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitoring reaction progress via TLC and adjusting stoichiometry minimizes byproducts like over-halogenated derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, ketone carbonyl at ~200 ppm in ¹³C). DEPT-135 distinguishes CH₂/CH₃ groups in the butanone chain.

- IR : Key peaks include hydroxyl (3200–3400 cm⁻¹) and carbonyl (1700–1720 cm⁻¹).

- HRMS : Validates molecular formula (C₁₀H₉BrClO₂, [M+H]⁺ calc. 276.9412).

- X-ray crystallography : Resolves structural ambiguities; SHELXL refines heavy atoms (Br, Cl) effectively. Space group assignments (e.g., P2₁/c) must account for potential twinning .

Advanced Research Questions

Q. How can conflicting reports on regioselectivity during halogenation be resolved?

Competing directing effects (hydroxyl vs. halogen vs. ketone) require systematic optimization:

- Model studies : Use 3-chloro-2-hydroxyphenylbutanone to test bromination (NBS vs. Br₂) in polar (DMF) vs. nonpolar (CCl₄) solvents.

- Computational analysis : DFT calculations (e.g., Gaussian) predict σ-complex stability to identify dominant regioselectivity drivers.

- Steric considerations : Adjacent substituents (e.g., 5-bromo in m-xylene derivatives) may override electronic effects, as shown in analogous systems .

Q. What strategies enhance this compound’s utility as a medicinal chemistry intermediate?

- Cross-coupling : Suzuki-Miyaura reactions with pyridinyl boronate esters (Pd(OAc)₂/XPhos, K₂CO₃, DMF/H₂O) introduce heteroaromatic motifs.

- α-Functionalization : Lithium diisopropylamide (LDA)-mediated alkylation at the ketone α-position diversifies the side chain.

- Bioactivity profiling : Molecular docking (AutoDock Vina) against kinase targets (e.g., EGFR) evaluates binding affinity. Derivatives like 1-(5-bromo-2-hydroxyphenyl)cyclopropylethanone show improved metabolic stability in vitro .

Q. How should contradictory crystallographic data on hydrogen bonding be addressed?

- Neutron diffraction : Locates hydroxyl protons with precision.

- Variable-temperature XRD (100–300 K) : Captures conformational flexibility in H-bond networks.

- SHELXL refinement : Use TWIN/BASF commands to correct for twinning artifacts. Cross-validate with solid-state NMR (¹H-¹³C CP/MAS) to confirm O–H∙∙∙O=C interactions (d(O∙∙∙O) ~2.6 Å) .

Methodological Considerations

Q. What steps mitigate challenges in crystallizing polyhalogenated aryl ketones?

- Solvent screening : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.

- Seeding : Introduce microcrystals of analogous structures (e.g., 2-bromo-1-chlorophenylpropenone) to induce nucleation.

- Cryoprotection : For low-temperature studies, employ glycerol or paraffin oil to prevent ice formation .

Q. How can researchers validate synthetic yields against literature discrepancies?

- Replicate conditions : Precisely control reaction time, temperature, and moisture (e.g., Schlenk line for anhydrous reactions).

- Byproduct analysis : LC-MS identifies side products (e.g., dihalogenated species).

- Comparative kinetics : Use in situ IR to monitor reaction progress and optimize quenching times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.